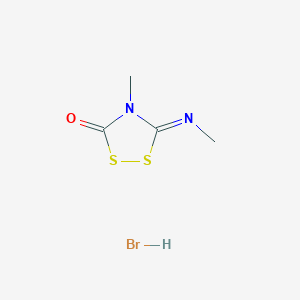
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C4H7N2OS2. It is known for its unique structure, which includes a dithiazolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide, followed by cyclization with a suitable reagent to form the dithiazolidinone ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Applications De Recherche Scientifique
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one: This compound has a similar dithiazolidinone ring but with phenyl groups instead of methyl groups.
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one: This compound has a similar structure but with a sulfanylidene group instead of a methylimino group.
Uniqueness
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5338-81-8 |
|---|---|
Formule moléculaire |
C4H7BrN2OS2 |
Poids moléculaire |
243.2 g/mol |
Nom IUPAC |
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one;hydrobromide |
InChI |
InChI=1S/C4H6N2OS2.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
Clé InChI |
OAPYAMKMKUEMCP-UHFFFAOYSA-N |
SMILES canonique |
CN=C1N(C(=O)SS1)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


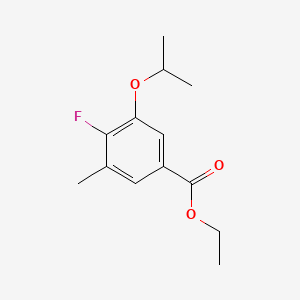



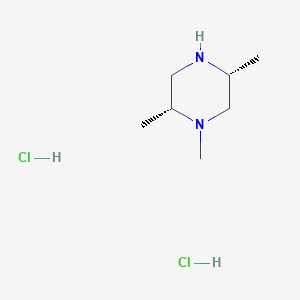

![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
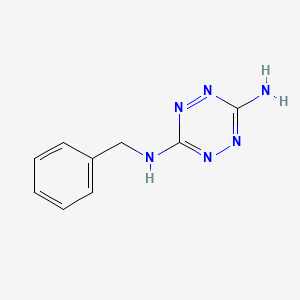
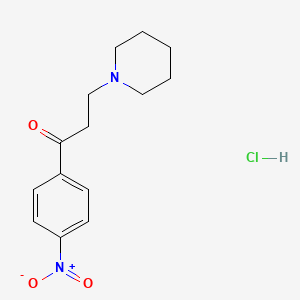
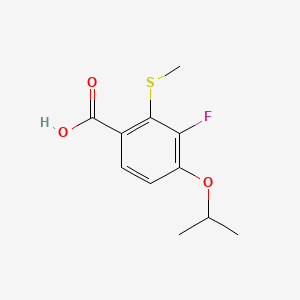
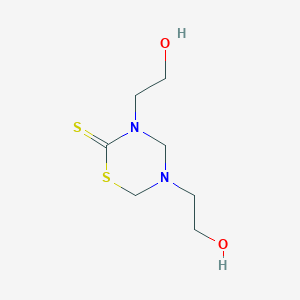
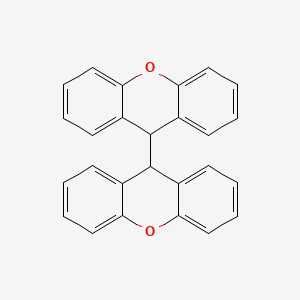
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)

